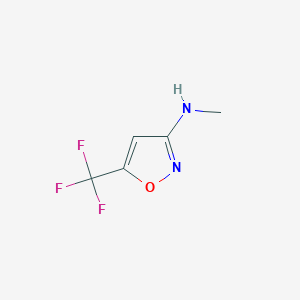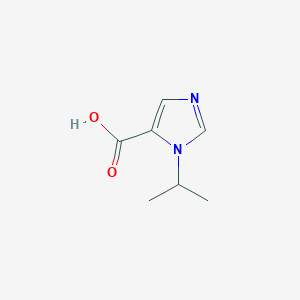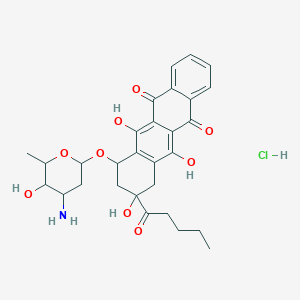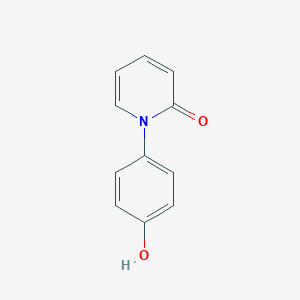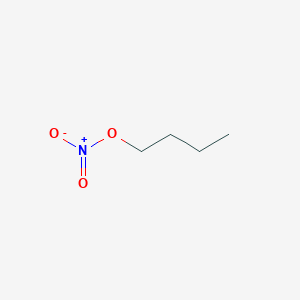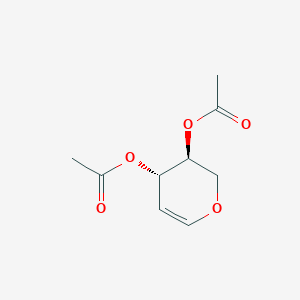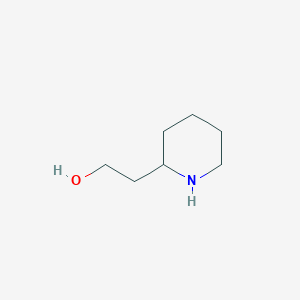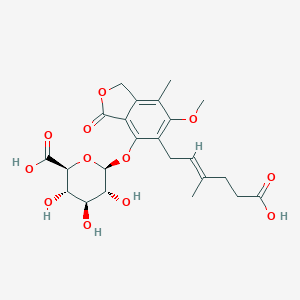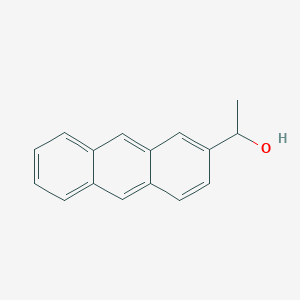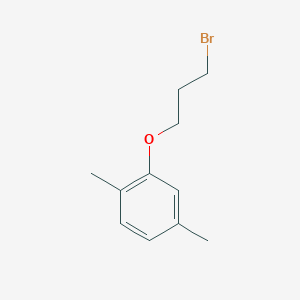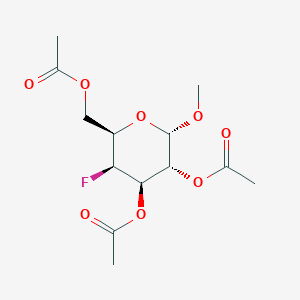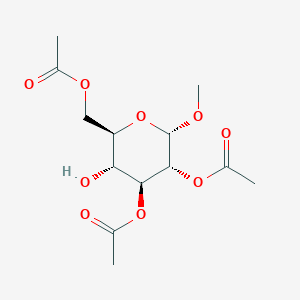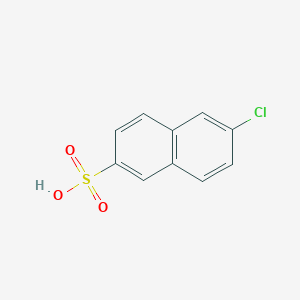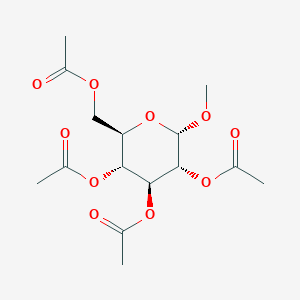![molecular formula C20H12N6O4 B018020 5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole CAS No. 109702-85-4](/img/structure/B18020.png)
5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NBDI, and it has been found to exhibit a range of interesting properties that make it an attractive candidate for use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of NBDI involves its binding to DNA, specifically to sites of DNA damage. Once bound to damaged DNA, NBDI undergoes a conformational change that results in the emission of fluorescence. This fluorescence can be detected and quantified, allowing researchers to assess the extent of DNA damage in cells.
Biochemische Und Physiologische Effekte
NBDI has been found to have minimal biochemical and physiological effects on cells. It does not appear to be toxic or mutagenic, and it does not interfere with normal cellular processes. This makes it a safe and reliable tool for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBDI is its high selectivity for damaged DNA. This makes it a valuable tool for the detection and quantification of DNA damage in cells. Additionally, NBDI is relatively easy to synthesize and is stable under a wide range of experimental conditions.
However, there are also some limitations to the use of NBDI in lab experiments. One of the main limitations is its relatively low quantum yield, which can make it difficult to detect fluorescence in some experimental settings. Additionally, NBDI is not suitable for use in vivo, as it does not readily penetrate cell membranes.
Zukünftige Richtungen
There are several potential future directions for research involving NBDI. One area of interest is the development of more sensitive and selective probes for the detection of DNA damage. Additionally, there is potential for the use of NBDI in the development of new cancer therapies, as it has been found to selectively bind to cancer cells. Further research is needed to explore these and other potential applications of NBDI in scientific research.
Synthesemethoden
The synthesis of NBDI involves several steps, including the condensation of 5-nitro-1H-benzo[d]imidazole with 4-nitroaniline, followed by the reduction of the nitro groups to amino groups, and finally, the cyclization of the resulting intermediate to form NBDI. This synthesis method has been well-established and is widely used in the production of NBDI for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
NBDI has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of NBDI as a fluorescent probe for the detection of DNA damage. NBDI has been found to selectively bind to damaged DNA, making it a valuable tool for the detection and quantification of DNA damage in cells.
Eigenschaften
CAS-Nummer |
109702-85-4 |
|---|---|
Produktname |
5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole |
Molekularformel |
C20H12N6O4 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
6-nitro-2-[4-(6-nitro-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H12N6O4/c27-25(28)13-5-7-15-17(9-13)23-19(21-15)11-1-2-12(4-3-11)20-22-16-8-6-14(26(29)30)10-18(16)24-20/h1-10H,(H,21,23)(H,22,24) |
InChI-Schlüssel |
QATDJSYGMWRYKZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Synonyme |
5-NITRO-2-(4-(5-NITRO-1H-BENZO[D]IMIDAZOL-2-YL)PHENYL)-1H-BENZO[D]IMIDAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



